molecular formula C10H19ClN2O2 B2535502 Morpholino(piperidin-4-yl)methanone hydrochloride CAS No. 63214-57-3; 94467-73-9

Morpholino(piperidin-4-yl)methanone hydrochloride

Cat. No. B2535502
Key on ui cas rn: 63214-57-3; 94467-73-9
M. Wt: 234.72
InChI Key: YODDNPCNUDVZEO-UHFFFAOYSA-N
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Patent
US07160877B2

Procedure details

A mixture comprising N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (700 mg), morpholine (319 μL), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (702 mg), 1-hydroxybenzotriazole (495 mg) and N,N-dimethylformamide (9 ml) was stirred at room temperature for 16 hours to undergo reaction, and the resulting compound was acid-treated with hydrochloric acid to obtain 4-(morpholinocarbonyl)piperidine•hydrochloride.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
319 μL
Type
reactant
Reaction Step One
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
495 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=O)(C)(C)C.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.[ClH:44]>CN(C)C=O>[O:20]1[CH2:21][CH2:22][N:17]([C:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:16])[CH2:18][CH2:19]1.[ClH:44] |f:6.7|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
319 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
702 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
495 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C(=O)C1CCNCC1.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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